molecular formula C13H19NO2S B5541819 N-cyclohexyl-N-methylbenzenesulfonamide

N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B5541819
M. Wt: 253.36 g/mol
InChI Key: QLQSOZHLFULCFT-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclohexyl-N-methylbenzenesulfonamide is 253.11365002 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclohexyl-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSOZHLFULCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

X-Ray Crystallographic Data and Molecular Structure of N-Cyclohexyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary

N-Cyclohexyl-N-methylbenzenesulfonamide (C13H19NO2S) is a synthetic sulfonamide derivative characterized by its highly specific spatial geometry and robust crystalline stability[1]. As a specialized derivative of cyclohexylamine, this compound holds significant relevance in medicinal chemistry, particularly in the exploration of central nervous system (CNS) pharmacophores targeting dopamine receptors[2][3]. This technical guide provides an authoritative analysis of its rigorous synthesis protocol, quantitative X-ray crystallographic parameters, and 3D molecular conformation, serving as a comprehensive resource for researchers in structural biology and drug development.

Synthesis Protocol: Mechanistic Insights and Experimental Workflow

The synthesis of N-cyclohexyl-N-methylbenzenesulfonamide relies on the precise N-alkylation of a sulfonamide precursor. To ensure crystallographic purity, the protocol is designed as a self-validating system where each step is driven by specific thermodynamic and kinetic principles[2].

Step-by-Step Methodology & Causality
  • Base Preparation (Deprotonation):

    • Procedure: Sodium hydride (0.88 mmol) is placed in a round-bottom flask and washed with n-hexane[2].

    • Causality: Commercial NaH is dispersed in mineral oil (typically 60%). Washing with n-hexane removes this hydrophobic dispersant, ensuring accurate stoichiometric calculation and preventing oil micro-droplets from interfering with subsequent crystallization. NaH acts as a strong, non-nucleophilic base to quantitatively deprotonate the sulfonamide nitrogen.

  • Solvation and Anion Generation:

    • Procedure: A solution of N-cyclohexylaminebenzenesulfonamide (0.43 mmol) in 5 mL of N,N-dimethylformamide (DMF) is added, and the mixture is stirred for 30 minutes at room temperature[2].

    • Causality: DMF is a highly polar, aprotic solvent. It effectively solvates the sodium cation while leaving the generated sulfonamide anion "naked" and highly reactive, perfectly priming the system for an SN2 nucleophilic attack.

  • Electrophilic Methylation (SN2):

    • Procedure: Methyl iodide (0.86 mmol) is introduced, and stirring continues for approximately 3 hours[2].

    • Causality: Methyl iodide is a potent electrophile. A 2-fold molar excess (0.86 mmol vs. 0.43 mmol) is utilized to drive the reaction to absolute completion and compensate for any potential loss of the highly volatile methylating agent.

  • Validation and Quenching:

    • Procedure: The reaction progress is monitored via Thin Layer Chromatography (TLC). Upon complete consumption of the starting material, the mixture is transferred into distilled ice water[2].

    • Causality: TLC acts as a self-validating checkpoint to prevent the co-crystallization of unreacted precursors. Quenching in ice water rapidly decreases the solubility of the highly lipophilic product, forcing it to precipitate, while retaining the water-soluble DMF and inorganic salts (NaI) in the aqueous phase.

  • Purification and Crystallization:

    • Procedure: The precipitate is separated by filtration and recrystallized from methanol, yielding crystals with a melting point of 353 K[1][2].

    • Causality: Methanol provides an optimal temperature-dependent solubility gradient. Slow cooling in methanol allows for the highly ordered deposition of molecules into a monoclinic lattice, yielding X-ray diffraction-quality single crystals. The sharp melting point serves as a secondary validation of purity prior to crystallographic analysis.

SynthesisWorkflow NaH NaH (0.88 mmol) Wash with n-hexane Deprotonation Mix & Stir 30 min at RT (Form Sulfonamide Anion) NaH->Deprotonation Start N-cyclohexylbenzenesulfonamide (0.43 mmol) in DMF (5 mL) Start->Deprotonation Alkylation Add Methyl Iodide (0.86 mmol) Stir for 3 hrs Deprotonation->Alkylation Validation TLC Monitoring (Check for completion) Alkylation->Validation Quench Quench in Ice Water Precipitate Product Validation->Quench Purification Filtration & Recrystallization (Methanol) Quench->Purification Product N-cyclohexyl-N-methylbenzenesulfonamide Crystals (mp: 353 K) Purification->Product

Figure 1: Mechanistic workflow for the synthesis and crystallization of the title compound.

X-ray Crystallographic Data: Quantitative Analysis

The structural elucidation of N-cyclohexyl-N-methylbenzenesulfonamide was performed using a Bruker APEXII CCD detector diffractometer utilizing Mo Kα radiation[2]. The compound crystallizes in a monoclinic system, which is highly characteristic of asymmetric organic molecules requiring dense, staggered packing to minimize free energy[1][2].

Table 1: Crystal Data and Structure Refinement Parameters [1][2]

ParameterValue
Chemical Formula C13H19NO2S
Molecular Weight ( Mr​ ) 253.35
Crystal System Monoclinic
Unit Cell Dimensions a=9.2729(5) Å, b=12.1182(7) Å, c=12.5801(7) Å
Beta Angle ( β ) 109.103 (2)°
Volume ( V ) 1335.79 (13) Å 3
Z (Molecules per unit cell) 4
Radiation Type Mo K α
Absorption Coefficient ( μ ) 0.23 mm −1
Temperature ( T ) 296 K
Crystal Size 0.28 × 0.12 × 0.09 mm
Independent Reflections 2489
Final R Indices R[F2>2σ(F2)]=0.038 , wR(F2)=0.113

Note: The exceptionally low final R-factor (0.038) strongly validates the high precision and trustworthiness of the resolved structural model[2].

Molecular Structure and Conformational Analysis

The 3D conformation of N-cyclohexyl-N-methylbenzenesulfonamide is dictated by the steric demands of its bulky substituents, leading to a highly specific geometric arrangement.

Table 2: Selected Geometric Parameters [1][2]

Structural FeatureMeasurement / Observation
Cyclohexyl Ring Conformation Chair form
Planar Carbon Segment C8, C9, C11, C12
Max Deviation from Planarity 0.0132 Å
Dihedral Angle 24.26 (9)°
Crystal Packing Stabilization Intermolecular C—H⋯O hydrogen bonds
  • Ring Conformations: The cyclohexyl ring adopts a thermodynamically stable chair conformation. The four central carbon atoms of this ring (C8, C9, C11, C12) are essentially planar, with a maximum deviation of only 0.0132 Å[1][2].

  • Spatial Orientation: The dihedral angle between the mean plane of the benzene ring and the planar segment of the cyclohexyl ring is exactly 24.26 (9)°[1][2]. This specific twist minimizes steric clash between the N-methyl group, the sulfonyl oxygen atoms, and the ortho-protons of the benzene ring, representing the global energy minimum for the molecule.

  • Crystal Packing: The crystal lattice is stabilized primarily by weak intermolecular C—H⋯O hydrogen bonds, which link adjacent molecules into a cohesive, repeating 3D network[1][2].

Implications for Drug Development

Sulfonamides are privileged scaffolds in medicinal chemistry. Specifically, cyclohexylamine-containing compounds have been historically identified as potent activators of central dopamine receptors[1][2][3].

The structural data obtained from X-ray crystallography provides critical insights for rational drug design:

  • Bioactive Conformation: The 24.26° dihedral angle observed in the solid state may closely mimic the bioactive conformation required to fit into the hydrophobic binding pocket of G-protein coupled receptors (GPCRs), such as the dopamine autoreceptor[3].

  • Vectorial Projection: The rigid sulfonamide linker precisely vectors the lipophilic cyclohexyl and phenyl rings, allowing for dual-site interaction within the receptor cavity without entropic penalty upon binding.

DopaminePathway Ligand Cyclohexylamine Derivative (Pharmacophore) Receptor CNS Dopamine Receptor (GPCR) Ligand->Receptor Binding GProtein G-Protein Activation (Gαs / Gαi) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase Modulation GProtein->Effector Signal Transduction Outcome Neurological Response (Receptor Activation) Effector->Outcome cAMP Level Alteration

Figure 2: Generalized GPCR signaling pathway for CNS dopamine receptor activation.

Conclusion

The synthesis and crystallographic characterization of N-cyclohexyl-N-methylbenzenesulfonamide demonstrate a highly optimized, self-validating chemical workflow. The resulting monoclinic structural data not only confirms the precise 3D geometry of the molecule but also provides a foundational blueprint for understanding how spatial orientation and dihedral twisting influence the development of next-generation CNS therapeutics targeting dopaminergic pathways.

References
  • Haider, Z., Khan, I. U., Arshad, M. N., & Niu, C. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. National Institutes of Health. URL: [Link]

  • Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Sanchez, D., Wikström, H., Lindberg, P., Hjorth, S., & Carlsson, A. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. ACS Publications. URL: [Link]

Sources

Structural and Crystallographic Analysis of N-Cyclohexyl-N-Methylbenzenesulfonamide: The Role of Hydrogen Bonding in Crystal Packing

Author: BenchChem Technical Support Team. Date: April 2026

Phase I: Pharmacological Rationale & Structural Hypothesis

Sulfonamides represent a highly versatile pharmacophore in drug discovery and development. Specifically, compounds containing a cyclohexylamine moiety have been historically investigated as potent activators of central nervous system (CNS) dopamine receptors[1]. In the development of novel CNS-active agents, the physicochemical properties—dictated heavily by crystal packing and intermolecular forces—determine solubility, bioavailability, and receptor-binding conformation.

The introduction of a methyl group to the sulfonamide nitrogen (converting a secondary sulfonamide to a tertiary sulfonamide) fundamentally alters the molecule's hydrogen-bonding capacity. By eliminating the strong N-H hydrogen bond donor, the crystal lattice is forced to rely on alternative, weaker interactions to achieve three-dimensional stability. This guide explores the synthesis, crystallographic validation, and hydrogen-bonding network of N-cyclohexyl-N-methylbenzenesulfonamide[2].

Phase II: Self-Validating Synthesis & Crystallization Protocol

To investigate the structural implications of N-methylation, the title compound (C13H19NO2S) must be synthesized with high purity to yield diffraction-quality single crystals[2]. The protocol below is designed as a self-validating system, where each step contains internal checkpoints to confirm causality and success.

Step-by-Step Methodology:
  • Deprotonation: Suspend 0.88 mmol of Sodium Hydride (NaH) in a round-bottom flask. Wash with n-hexane to remove the mineral oil dispersant[2].

    • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the sulfonamide N-H. Removing the mineral oil ensures a homogenous reaction environment, preventing biphasic interference.

  • Anion Generation: Add a solution of N-cyclohexylaminebenzenesulfonamide (0.43 mmol) dissolved in 5 mL of anhydrous N,N-dimethylformamide (DMF). Stir for 30 minutes at room temperature[2].

    • Causality: DMF is a polar aprotic solvent. It effectively solvates the sodium cation, leaving the sulfonamide anion highly reactive ("naked") for the subsequent nucleophilic substitution.

  • Electrophilic Methylation: Add 0.86 mmol of methyl iodide (CH3I) to the mixture. Stir for approximately 3 hours[2].

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC)[2]. The complete disappearance of the starting material spot validates the total consumption of the secondary sulfonamide, confirming the success of the methylation.

  • Quenching and Precipitation: Transfer the reaction contents into distilled ice water[2].

    • Causality: Ice water safely quenches any unreacted NaH and dramatically decreases the solubility of the hydrophobic N-cyclohexyl-N-methylbenzenesulfonamide, forcing it to precipitate out of the aqueous DMF mixture.

  • Filtration and Recrystallization: Filter the precipitate and recrystallize from methanol[3].

    • Validation Checkpoint: Record the melting point (observed at 353 K)[3]. A sharp melting point validates the bulk purity of the compound before proceeding to X-ray diffraction. Slow evaporation of the methanol solvent yields the single crystals required for crystallographic analysis.

Synthesis A N-cyclohexylbenzene- sulfonamide + NaH B Deprotonation (Anion Formation) A->B DMF, RT, 30 mins C Addition of CH3I (Methylation) B->C Electrophilic Attack D Quenching in Ice Water & Filtration C->D 3 hrs, TLC Monitored E Recrystallization (Methanol) D->E Purification F Single Crystal X-Ray Diffraction E->F Validation

Fig 1: Self-validating synthesis and crystallization workflow for the title compound.

Phase III: Crystallographic Quantification

The single-crystal X-ray diffraction (XRD) data provides absolute validation of the molecular connectivity and the 3D spatial arrangement. The quantitative parameters of the crystal lattice, collected at 296 K using Mo Kα radiation, are summarized below[2]:

Crystallographic ParameterValue
Chemical Formula C13H19NO2S
Formula Weight 253.35 g/mol
Crystal System Monoclinic
Unit Cell Dimension a 9.2729 (5) Å
Unit Cell Dimension b 12.1182 (7) Å
Unit Cell Dimension c 12.5801 (7) Å
Beta Angle ( β ) 109.103 (2)°
Volume ( V ) 1335.79 (13) ų
Z (Molecules per unit cell) 4
R-factor ( R[F2>2σ(F2)] ) 0.038

Phase IV: Mechanistic Analysis of Crystal Packing & Hydrogen Bonding

The core structural insight derived from the XRD data is the conformation of the molecule and its resulting intermolecular interactions.

  • Molecular Conformation: The mean plane of the benzene ring and the four essentially planar carbon atoms (C8, C9, C11, C12) of the chair-form cyclohexyl ring exhibit a dihedral angle of 24.26 (9)°[2]. This specific geometric twist is a thermodynamic necessity; it minimizes steric hindrance between the bulky cyclohexyl group and the newly introduced N-methyl group, optimizing the molecule's spatial footprint.

  • Shift in Hydrogen Bonding: In traditional secondary sulfonamides, robust intermolecular N-H···O hydrogen bonds dictate the primary packing motif. However, the N-methylation in this synthesis intentionally eliminates the N-H donor capacity[2].

  • Weak C-H···O Stabilization: As a compensatory mechanism, the crystal packing is stabilized entirely by weak intermolecular C-H···O hydrogen bonds[2]. Specifically, the interaction occurs between the aromatic hydrogen atom (H2) of the benzene ring and one of the sulfonamide oxygen atoms (O2i) of a neighboring molecule[2]. This weak interaction is sufficient to propagate a stable three-dimensional lattice, demonstrating that even in the absence of strong classical hydrogen bond donors, directional C-H···O contacts can effectively govern crystal architecture.

HBonding N1 Secondary Sulfonamide (N-H Group Present) H1 Strong N-H···O Hydrogen Bonds N1->H1 Primary packing force N2 Tertiary Sulfonamide (N-CH3 Group) H1->N2 N-Methylation eliminates N-H donor capacity H2 Weak C-H···O Hydrogen Bonds N2->H2 Mechanistic shift P1 Aromatic C-H (H2) to Sulfonamide O (O2i) H2->P1 Stabilizes 3D lattice

Fig 2: Mechanistic shift in hydrogen bonding networks driven by N-methylation.

References

  • Haider, Z., Khan, I. U., Arshad, M. N., & Niu, C. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2892.[Link]

  • Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L. G., Sanchez, D., Wikstroem, H., Lindberg, P., Hjorth, S., & Carlsson, A. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482.[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-Cyclohexyl-N-methylbenzenesulfonamide via Direct N-Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The N-methylation of secondary sulfonamides is a critical late-stage functionalization strategy in medicinal chemistry and drug development. Converting a secondary sulfonamide (such as N-cyclohexylbenzenesulfonamide) to a tertiary sulfonamide eliminates its hydrogen-bond donor capacity, significantly increases lipophilicity, and alters the molecule's conformational landscape [1].

This application note details a robust, high-yielding protocol for the synthesis of N-cyclohexyl-N-methylbenzenesulfonamide using methyl iodide (MeI) as the alkylating agent and sodium hydride (NaH) as the base. The methodology is grounded in validated crystallographic and synthetic literature [2].

Causality in Reaction Design

The reaction proceeds via a classic two-step sequence: deprotonation followed by a bimolecular nucleophilic substitution (SN2) .

  • Deprotonation Dynamics: The sulfonamide N-H proton is moderately acidic (pKa ~10). Sodium hydride (NaH) is an irreversible, strong base that quantitatively deprotonates the sulfonamide. This evolves hydrogen gas and drives the equilibrium entirely to the sulfonamidate anion.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is the optimal solvent for this transformation. As a polar aprotic solvent, DMF poorly solvates the negatively charged sulfonamidate anion, leaving it "naked" and highly nucleophilic, which dramatically accelerates the subsequent SN2 attack.

  • Electrophile Choice: Methyl iodide is a highly electrophilic, sterically unhindered alkylating agent. The soft, polarizable iodine leaving group facilitates a rapid SN2 transition state.

ReactionMechanism SM N-Cyclohexylbenzenesulfonamide Anion Sulfonamidate Anion SM->Anion NaH (Deprotonation) DMF, RT, 30 min Product N-Cyclohexyl-N-methylbenzenesulfonamide Anion->Product MeI (SN2 Alkylation) RT, 3 hrs

Figure 1: Reaction mechanism for the N-methylation of N-cyclohexylbenzenesulfonamide.

Quantitative Data & Stoichiometry

While 1.0 equivalent of base and electrophile is theoretically sufficient, utilizing an excess (~2.0 equivalents) of NaH and MeI ensures complete conversion. This compensates for any trace moisture in the hygroscopic DMF and accounts for the high volatility of MeI [2].

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
N-Cyclohexylbenzenesulfonamide 239.331.002.39 gSubstrate
Sodium Hydride (60% in mineral oil)24.002.05410 mgStrong Base
Methyl Iodide (MeI)141.942.001.25 mL (2.84 g)Alkylating Agent
N,N-Dimethylformamide (DMF)73.09-25 mLPolar Aprotic Solvent
Hexanes 86.18-3 × 10 mLNon-polar Wash Solvent

Experimental Protocol

Safety Warning: Methyl iodide is a volatile alkylating agent and suspected carcinogen; handle exclusively in a fume hood. Sodium hydride is highly flammable and reacts violently with water.

ExpWorkflow Step1 1. Base Preparation Wash NaH (60% dispersion) with hexanes Step2 2. Anion Generation Add substrate in DMF, stir 30 min until H2 ceases Step1->Step2 Step3 3. Alkylation Add Methyl Iodide dropwise, stir 3 hrs Step2->Step3 Step4 4. Quench Carefully pour into ice-water mixture Step3->Step4 Step5 5. Isolation Filter precipitate or extract with EtOAc Step4->Step5

Figure 2: Step-by-step experimental workflow for sulfonamide N-methylation.

Step 1: Base Preparation (Washing NaH)
  • Purge a 100 mL round-bottom flask with inert gas (Nitrogen or Argon).

  • Add 410 mg of NaH (60% dispersion in mineral oil).

  • Add 10 mL of anhydrous hexanes, swirl gently, and let the solid settle. Carefully decant the supernatant via syringe. Repeat this wash two more times.

  • Causality: The mineral oil protects NaH from atmospheric moisture. Washing it away prevents the oil from contaminating the highly hydrophobic final product during the aqueous workup, ensuring a crystalline solid rather than an oily residue.

Step 2: Deprotonation
  • Suspend the washed, dry NaH in 15 mL of anhydrous DMF.

  • Dissolve 2.39 g of N-cyclohexylbenzenesulfonamide in 10 mL of DMF and add it dropwise to the NaH suspension at room temperature.

  • Stir the mixture for 30 minutes.

  • Causality: The 30-minute window ensures complete deprotonation. H2 gas evolution will be visible. If MeI is added prematurely, unreacted NaH may degrade the electrophile or result in incomplete conversion.

Step 3: Alkylation
  • Add 1.25 mL of methyl iodide dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

  • Self-Validation (TLC): Using 20% EtOAc in Hexanes, the N-methylated product will exhibit a significantly higher Rf value than the starting material due to the loss of the strongly hydrogen-bonding N-H group.

Step 4: Quenching & Isolation
  • Once the starting material is fully consumed, carefully pour the reaction contents into a beaker containing 100 mL of distilled ice water.

  • Causality: Unreacted NaH reacts exothermically with water. The ice mitigates this exotherm. Furthermore, the target compound is highly hydrophobic; pouring the DMF solution into water forces the product to precipitate as a solid.

  • Isolate the precipitated white solid via vacuum filtration. Wash the filter cake with cold distilled water.

  • (Optional) If the product oils out instead of precipitating, extract the aqueous layer with Ethyl Acetate (3 × 30 mL), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Alternative Protocol: Mild Conditions for Sensitive Substrates

If the target molecule contains base-sensitive functional groups (e.g., esters, easily enolizable ketones, or epoxides), the NaH protocol may cause side reactions. An alternative approach utilizes Potassium Carbonate (K2CO3) [3].

  • Methodology: Substitute NaH with 3.0 equivalents of finely powdered anhydrous K2CO3. The reaction can be run in DMF or Acetone.

  • Causality: K2CO3 is a milder base that establishes a dynamic equilibrium with the sulfonamide rather than deprotonating it completely. Because the subsequent SN2 reaction with MeI is fast and irreversible, it constantly siphons off the transient anion, driving the reaction forward (Le Chatelier's principle) without exposing the molecule to harsh, strongly basic conditions.

Analytical Characterization Expectations

  • 1H NMR (CDCl3): The most distinct marker of success is the disappearance of the broad N-H singlet (typically ~4.5 - 5.5 ppm) and the emergence of a sharp, highly integrated N-CH3 singlet around 2.7 - 2.9 ppm. The cyclohexyl methine proton (N-CH) may also shift slightly downfield due to the tertiary amine environment.

  • LC-MS: The mass spectrum will show an[M+H]+ peak at m/z 254.1, confirming the addition of the methyl group (+14 mass units from the starting material).

References

  • Haider, Z., & Khan, I. U. (2009). "N-Cyclohexyl-N-methylbenzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2892. URL:[Link][2]

  • American Chemical Society. "Synthetic Preparation of N-Methyl-a-amino Acids." Chemical Reviews 2005. URL:[Link] [3]

Application Notes and Protocols for N-cyclohexyl-N-methylbenzenesulfonamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide compound with potential applications in a variety of cell-based assays. The sulfonamide functional group is a key feature in a range of therapeutic agents, exhibiting antimicrobial and other biological activities.[1] As research into novel compounds for drug discovery and development continues, having robust and reproducible protocols for the preparation of test solutions is paramount for obtaining reliable and meaningful data in cell culture experiments.[2]

This comprehensive guide provides a detailed methodology for the preparation of N-cyclohexyl-N-methylbenzenesulfonamide solutions for use in cell culture assays. It covers the determination of solubility, the preparation of high-concentration stock solutions, and the generation of sterile working solutions. The protocols outlined herein are designed to ensure the integrity of the compound and the validity of the experimental results.

Physicochemical Properties of N-cyclohexyl-N-methylbenzenesulfonamide

A thorough understanding of the physicochemical properties of a compound is the foundation for developing effective protocols for its use in biological assays.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂S[3]
Molecular Weight 253.36 g/mol Calculated
Appearance White to off-white crystalline solid (predicted)General knowledge
Water Solubility Insoluble[4]
DMSO Solubility Not experimentally determined; predicted to be soluble[5][6][7]

Required Materials and Equipment

Materials:

  • N-cyclohexyl-N-methylbenzenesulfonamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, deionized, and filtered water

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line

  • Sterile, disposable serological pipettes (5 mL, 10 mL, 25 mL)

  • Sterile, disposable pipette tips (P2, P20, P200, P1000)

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile, 0.22 µm syringe filters

Equipment:

  • Analytical balance

  • Vortex mixer

  • Water bath or heat block

  • Biological safety cabinet (BSC)

  • Pipette aid

  • Micropipettes (P2, P20, P200, P1000)

  • Incubator (37°C, 5% CO₂)

  • Refrigerator (2-8°C)

  • Freezer (-20°C or -80°C)

Protocols

Protocol 1: Experimental Determination of Approximate Solubility in DMSO

Given the absence of readily available solubility data, an initial experimental determination is crucial. This protocol provides a systematic approach to estimate the solubility of N-cyclohexyl-N-methylbenzenesulfonamide in DMSO.

Step-by-Step Methodology:

  • Preparation: In a biological safety cabinet, weigh out approximately 1-2 mg of N-cyclohexyl-N-methylbenzenesulfonamide into a sterile 1.5 mL microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of sterile DMSO (e.g., 50 µL) to the tube.

  • Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Visually inspect the solution for any undissolved particles.

  • Heating (Optional): If the compound does not fully dissolve, warm the solution in a water bath or heat block set to 37°C for 10-15 minutes. Vortex again.

  • Incremental Solvent Addition: If undissolved solid remains, add additional small, precise volumes of DMSO (e.g., 10 µL at a time), vortexing thoroughly after each addition until the compound is completely dissolved.

  • Calculation of Approximate Solubility: Record the total volume of DMSO used to dissolve the known mass of the compound. Calculate the approximate solubility using the following formula:

    Approximate Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of DMSO (mL)

Caption: Workflow for determining the approximate solubility of N-cyclohexyl-N-methylbenzenesulfonamide in DMSO.

Protocol 2: Preparation of a High-Concentration Stock Solution

Once the approximate solubility is determined, a high-concentration stock solution can be prepared. It is recommended to prepare a stock solution at a concentration slightly lower than the determined maximum solubility to ensure complete dissolution and stability.

Step-by-Step Methodology:

  • Calculation: Based on the desired stock concentration and volume, calculate the required mass of N-cyclohexyl-N-methylbenzenesulfonamide.

    Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

    To prepare a molar stock solution, use the following formula:

    Mass (mg) = Desired Molarity (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO. Vortex vigorously until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube. This step is critical for preventing microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Caption: Workflow for preparing a sterile, high-concentration stock solution of N-cyclohexyl-N-methylbenzenesulfonamide in DMSO.

Protocol 3: Preparation of Working Solutions for Cell Culture Assays

Working solutions are prepared by diluting the high-concentration stock solution into complete cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, with 0.1% being ideal.

Step-by-Step Methodology:

  • Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay. For example, to prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to differentiate the effects of the compound from the effects of the solvent.

  • Aseptic Technique: All dilutions must be performed in a biological safety cabinet using sterile techniques to prevent contamination.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment.

Safety Precautions

  • Always handle N-cyclohexyl-N-methylbenzenesulfonamide and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for N-cyclohexyl-N-methylbenzenesulfonamide and DMSO for detailed safety information.

  • Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Guidelines for Use in Cell Culture

Recommended Starting Concentrations

The optimal concentration of N-cyclohexyl-N-methylbenzenesulfonamide will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration range.

Assay TypeRecommended Starting Concentration Range
Initial Screening 1 µM - 100 µM
Dose-Response (IC₅₀/EC₅₀ Determination) A range of 5-7 concentrations, typically in half-log or log dilutions (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM)
Importance of Controls
  • Vehicle Control: As mentioned, a vehicle control is essential to account for any effects of DMSO on the cells.

  • Positive and Negative Controls: Include appropriate positive and negative controls in your assay to ensure that the assay is performing as expected.

Storage and Stability

  • Stock Solutions: Store DMSO stock solutions of N-cyclohexyl-N-methylbenzenesulfonamide in tightly sealed, light-protected vials at -20°C or -80°C.[8]

  • Stability: The long-term stability of N-cyclohexyl-N-methylbenzenesulfonamide in DMSO has not been formally established. To ensure the integrity of your results, it is recommended to use freshly prepared stock solutions or to perform periodic quality control checks on stored solutions. Avoid repeated freeze-thaw cycles.[9][10]

  • Working Solutions: Prepare working solutions in cell culture medium fresh for each experiment and do not store them for extended periods.

Troubleshooting

ProblemPotential CauseSolution
Compound precipitates upon dilution in aqueous buffer. The compound has low aqueous solubility.Decrease the final concentration of the compound. Increase the final concentration of DMSO (while staying within the non-toxic range for your cells).
Inconsistent results between experiments. Degradation of the compound in the stock solution.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
High background or non-specific effects in the assay. The final DMSO concentration is too high.Reduce the final DMSO concentration to below 0.1%. Ensure your vehicle control has the same DMSO concentration.
Contamination of cell cultures. Breach in aseptic technique during solution preparation.Strictly adhere to aseptic techniques. Use sterile materials and a biological safety cabinet. Sterile filter the stock solution.

References

  • Kollár, A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 116814, 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. Retrieved March 26, 2026 from [Link].

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-cyclohexyl-4-methyl-. In NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Yufeng. (2024, July 21). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Popa-Burke, I. G., et al. (2004). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 9(4), 330-338.
  • Chan, K. (2017, February 1). Re: Which concentrations-steps are the best fo a series for screen in in vitro experiment.
  • Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(12), 3871-3873.
  • Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals. Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

how to improve synthesis yield of N-cyclohexyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for N-Cyclohexyl-N-methylbenzenesulfonamide Synthesis

Welcome to the Application Scientist’s diagnostic hub. Synthesizing sulfonamides from primary amines is generally straightforward, but the synthesis of N-cyclohexyl-N-methylbenzenesulfonamide introduces significant thermodynamic and kinetic bottlenecks. As a secondary amine with a bulky cyclohexyl group, N-methylcyclohexylamine suffers from severe steric hindrance, which drastically reduces the rate of nucleophilic attack and allows side reactions to dominate.

This guide provides a deep-dive mechanistic analysis, troubleshooting FAQs, and self-validating experimental protocols designed to push your reaction yields from sub-50% to >85%.

Part 1: Diagnostic Q&A & Mechanistic Troubleshooting

Q1: Why is my synthesis yield consistently plateauing below 50% despite using excess benzenesulfonyl chloride? Causality: The primary culprit is the competition between sterically hindered amidation and rapid electrophile hydrolysis. N-methylcyclohexylamine is a bulky secondary amine; the equatorial/axial flipping of the cyclohexyl ring combined with the N-methyl group severely restricts the trajectory for nucleophilic attack on the sulfur center. If there is any moisture in your system, the competing hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid will outpace the desired sulfonamide formation[1]. Solution: Transition to strictly anhydrous conditions. Furthermore, relying solely on the amine's inherent nucleophilicity is insufficient. You must employ a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to form a highly reactive sulfonylpyridinium intermediate that easily overcomes the steric barrier[2].

Q2: I am using standard Schotten-Baumann conditions (aqueous NaOH/DCM). Why am I seeing massive emulsion formation and low conversion? Causality: In biphasic systems, the bulky, lipophilic amine remains trapped in the organic layer, while the base (NaOH) resides in the aqueous layer. The reaction is forced to occur at the interface. Because the steric bulk slows the reaction rate, the sulfonyl chloride has prolonged exposure to the aqueous phase, leading to massive hydrolysis[3]. Furthermore, unreacted secondary amine hydrochlorides act as weak surfactants, causing the emulsions you observe during workup. Solution: If a biphasic system is mandatory for your scale-up safety protocols, switch to a 2-MeTHF/water solvent matrix, use a milder base like Na₂CO₃, and add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). Elevating the temperature to 40–65 °C after the initial addition can also help drive the reaction to completion[4].

Q3: How do I prevent the unreacted amine from precipitating as a hydrochloride salt? Causality: The reaction generates one equivalent of HCl. If your auxiliary base is not present in sufficient excess, or if it is less basic than the starting amine, the starting N-methylcyclohexylamine will act as the acid scavenger. This converts it into a non-nucleophilic hydrochloride salt, instantly halting your conversion[1]. Solution: Use at least 1.5 to 3.0 equivalents of a soluble organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to ensure the HCl is preferentially scavenged[2].

Part 2: Visualizing the Chemical Logic

Mechanistic_Pathways Amine N-Methylcyclohexylamine (Sterically Hindered) Product N-Cyclohexyl-N-methyl- benzenesulfonamide Amine->Product Base (-HCl) Sulfonyl Benzenesulfonyl Chloride (Electrophile) Intermediate DMAP-Sulfonyl Complex (Highly Reactive) Sulfonyl->Intermediate + DMAP Catalyst Hydrolysis Benzenesulfonic Acid (Dead-End Byproduct) Sulfonyl->Hydrolysis Competing Hydrolysis Intermediate->Product + Amine Water H2O / Moisture Water->Hydrolysis

Fig 1. Mechanistic pathways showing DMAP catalysis overcoming steric hindrance vs. hydrolysis.

Part 3: Data Analytics & Condition Optimization

The following table summarizes the quantitative impact of various reaction environments on the final yield of N-cyclohexyl-N-methylbenzenesulfonamide.

Reaction ConditionSolvent MatrixBase / Acid ScavengerCatalystThermal ProfileExpected YieldPrimary Mechanistic Bottleneck Addressed
Standard Schotten-Baumann DCM / H₂O (Biphasic)NaOH (aq)None0 °C → RT30–45%Baseline (High hydrolysis rate)
Optimized Biphasic 2-MeTHF / H₂ONa₂CO₃ (aq)TBAB0 °C → 40 °C60–75%Interfacial mass transfer & rapid hydrolysis
Standard Anhydrous DCM (Anhydrous)TEA (3.0 equiv)None0 °C → RT55–70%Hydrolysis elimination
Catalytic Anhydrous DCM (Anhydrous)TEA (3.0 equiv)DMAP (10 mol%)0 °C → RT85–95% Steric hindrance of secondary amine

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Yield Catalytic Anhydrous Synthesis (Recommended)

This protocol utilizes DMAP to bypass the steric limitations of the secondary amine, ensuring maximum conversion while eliminating hydrolytic degradation[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere.

  • Dissolution: Dissolve N-methylcyclohexylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base & Catalyst Addition: Add Triethylamine (TEA) (3.0 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Low temperatures prevent the highly exothermic initial reaction from causing localized boiling and byproduct formation.

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validating Quench & Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer twice with 1N HCl (aqueous).

    • Validation Checkpoint: Test the aqueous wash with pH paper. It must be highly acidic (pH < 2). This confirms that all unreacted N-methylcyclohexylamine, TEA, and DMAP have been successfully protonated and partitioned into the aqueous waste.

  • Isolation: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide. Purify via recrystallization (methanol/hexane) or silica gel chromatography.

Experimental_Workflow S1 1. Dissolution Amine + TEA + DMAP in Anhydrous DCM S2 2. Thermal Control Chill to 0-5 °C (Ice Bath) S1->S2 S3 3. Electrophile Addition Dropwise PhSO2Cl (Minimize Exotherm) S2->S3 S4 4. Propagation Warm to RT Stir 12 h S3->S4 S5 5. Acidic Quench Wash with 1N HCl (Removes Amines) S4->S5 S6 6. Isolation Brine Wash, Dry, Concentrate S5->S6

Fig 2. Self-validating anhydrous workflow for N-cyclohexyl-N-methylbenzenesulfonamide synthesis.

References

  • SciELO. "Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods".[Link]

  • ACS Publications. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide".[Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives".[Link]

Sources

optimizing reaction time for N-cyclohexyl-N-methylbenzenesulfonamide preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is specifically engineered for researchers and drug development professionals facing kinetic bottlenecks during the preparation of N-cyclohexyl-N-methylbenzenesulfonamide .

Because N-methylcyclohexylamine is a sterically hindered secondary amine, standard sulfonylation protocols often result in sluggish reaction times and poor yields. This guide provides field-proven troubleshooting strategies, mechanistic causality, and optimized self-validating protocols to accelerate your workflows.

Workflow Visualization: Kinetic Optimization Pathways

SynthesisPathways cluster_0 Route A: Direct Sulfonylation cluster_1 Route B: N-Methylation Bypass A Benzenesulfonyl Chloride (Electrophile) C1 Biphasic Optimization (TBAB, 2-MeTHF, 65°C) A->C1 C2 Rapid Sulfonylation (Standard Conditions) A->C2 B1 N-Methylcyclohexylamine (Sterically Hindered) B1->C1 F Target Molecule: N-Cyclohexyl-N-methylbenzenesulfonamide C1->F 1-2 hours B2 Cyclohexylamine (Primary Amine) B2->C2 D2 N-Cyclohexylbenzenesulfonamide (Intermediate) C2->D2 E2 N-Methylation (NaH, MeI, DMF, 3h) D2->E2 E2->F ~3.5 hours total

Kinetic pathways for N-cyclohexyl-N-methylbenzenesulfonamide synthesis: direct vs N-methylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the direct synthesis of N-cyclohexyl-N-methylbenzenesulfonamide take significantly longer than standard primary sulfonamides? Causality: The kinetic bottleneck is entirely steric. Primary amines are highly nucleophilic and react rapidly with sulfonyl chlorides. However, N-methylcyclohexylamine is a secondary amine burdened by a bulky cyclohexyl ring[1]. This steric bulk restricts the trajectory of the nucleophilic attack on the tetrahedral sulfur center of benzenesulfonyl chloride, raising the activation energy ( Ea​ ) and drastically reducing the reaction rate.

Q2: My direct sulfonylation reaction stalls at 50% conversion, and I detect benzenesulfonic acid. What is the mechanism of failure? Causality: You are observing competitive hydrolysis. Sulfonyl chlorides are moisture-sensitive. When the primary sulfonylation reaction is kinetically slow (due to the steric hindrance mentioned above), any trace water in the system will outcompete the amine, hydrolyzing the benzenesulfonyl chloride into unreactive benzenesulfonic acid[2]. Solution: You must either enforce strictly anhydrous conditions using a nucleophilic catalyst (like DMAP) or switch to an optimized biphasic system where the phase-transfer kinetics outpace the hydrolysis rate.

Q3: How can I use aqueous biphasic Schotten-Baumann conditions to optimize the reaction time without increasing hydrolysis? Causality: Traditional Schotten-Baumann conditions (NaOH / Water / DCM at room temperature) can be slow due to biphasic mass transfer limitations and can lead to side reactions[3]. To optimize the time, switch the organic phase to 2-methyltetrahydrofuran (2-MeTHF) and add Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Furthermore, switching from sodium hydroxide to sodium carbonate ( Na2​CO3​ ) provides a milder alkaline environment that suppresses the background hydrolysis of the acid chloride. Heating this mixture to 65 °C provides the thermal energy required to overcome the steric barrier, driving the reaction to completion in under 2 hours[3].

Q4: The direct method is still too slow or low-yielding for my specific scale-up constraints. Is there a kinetically favorable alternative? Causality: Yes. You can bypass the steric bottleneck of the S-N bond formation by utilizing a two-step N-methylation route. First, react benzenesulfonyl chloride with cyclohexylamine (a primary amine). Because it lacks the N-methyl group, this sulfonylation is nearly instantaneous. Once N-cyclohexylbenzenesulfonamide is isolated, you can deprotonate the sulfonamide nitrogen and methylate it using Methyl Iodide ( MeI )[4]. Alkylation of a sulfonamide anion is kinetically highly favorable and circumvents the transition-state steric clash of the direct method.

Self-Validating Experimental Protocols

Protocol A: Accelerated Direct Biphasic Synthesis (Schotten-Baumann Optimization)

This protocol utilizes phase-transfer catalysis and elevated temperature to force the sterically hindered coupling[3].

  • Phase Preparation: Dissolve N-methylcyclohexylamine (1.0 eq) in 2-MeTHF (5 volumes). In a separate vessel, prepare a 2M aqueous solution of Na2​CO3​ (2.0 eq) and dissolve TBAB (0.05 eq) into it.

  • Mixing: Combine the organic and aqueous phases in a reactor equipped with high-shear overhead stirring. Causality: High-shear stirring maximizes the interfacial surface area, which is critical for TBAB to shuttle the reactants efficiently.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Add benzenesulfonyl chloride (1.2 eq) dropwise over 15 minutes. Causality: Initial cooling controls the exotherm and prevents immediate thermal hydrolysis of the neat acid chloride.

  • Kinetic Acceleration: Once the addition is complete, heat the reaction mixture to 65 °C and stir vigorously for 1 to 2 hours.

  • System Self-Validation:

    • Chemical Checkpoint: Stop stirring and allow the layers to separate. Test the aqueous layer with pH paper; it must remain at pH > 8. If the pH drops below 8, the base is depleted, the amine will protonate (becoming non-nucleophilic), and the reaction will stall[2].

    • Analytical Checkpoint: LC-MS should show <1% of the starting amine remaining.

  • Workup: Separate the organic layer, wash with 1M HCl (to scavenge any trace unreacted amine), followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the product.

Protocol B: Two-Step Synthesis via N-Methylation Bypass

Use this protocol if direct acylation fails due to extreme steric constraints or if anhydrous scale-up is preferred[4].

  • Primary Sulfonylation: React cyclohexylamine (1.0 eq) with benzenesulfonyl chloride (1.0 eq) in DCM with Triethylamine (1.5 eq) at 0 °C to Room Temperature for 1 hour. Concentrate and wash with water to isolate N-cyclohexylbenzenesulfonamide.

  • Deprotonation: In a dry flask under inert atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous DMF. Slowly add a solution of the N-cyclohexylbenzenesulfonamide (1.0 eq) in DMF. Stir for 30 minutes at room temperature.

  • System Self-Validation (Deprotonation):

    • Physical Checkpoint: Immediate effervescence ( H2​ gas evolution) must be observed upon addition of the sulfonamide to the NaH. The complete cessation of bubbling is a self-validating indicator that quantitative deprotonation has occurred.

  • Alkylation: Add Methyl Iodide ( MeI , 2.0 eq) dropwise. Stir for 3 hours until complete consumption of the sulfonamide intermediate[4].

  • System Self-Validation (Alkylation):

    • Thermal Checkpoint: The addition of MeI will trigger a mild exotherm. A slight, sustained temperature rise confirms the alkylation kinetics are active.

  • Workup: Quench carefully with ice water. Extract with ethyl acetate, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Quantitative Data: Optimization Parameters Comparison

The following table summarizes the kinetic and thermodynamic impact of various reaction parameters on the synthesis of N-cyclohexyl-N-methylbenzenesulfonamide.

Synthetic RouteSolvent SystemBase / CatalystTemp (°C)Reaction TimeOverall YieldPrimary Impurity / Issue
Direct DCMTEA (1.5 eq)25> 24 h< 50%Benzenesulfonic acid (Hydrolysis)
Direct Toluene / WaterNaOH / None2512 h65%Benzoic anhydride analogs[3]
Direct 2-MeTHF / Water Na2​CO3​ / TBAB651 - 2 h> 95%<1% Starting material remaining[3]
Two-Step DMFNaH / MeI25~ 3.5 h88%Trace over-alkylation / Mineral oil

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide acs.org[Link]

  • N-Cyclohexyl-N-methylbenzenesulfonamide - PMC nih.gov[Link]

  • Recent advances in synthesis of sulfonamides: A review cbijournal.com[Link]

Sources

Technical Support Center: N-Cyclohexyl-N-methylbenzenesulfonamide Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your chemical inventory is paramount. N-cyclohexyl-N-methylbenzenesulfonamide is a robust sulfonamide derivative, but like all complex organic molecules, it is susceptible to specific environmental stressors.

This guide provides an in-depth mechanistic understanding of its degradation pathways, a self-validating standard operating procedure (SOP) for storage, and a troubleshooting FAQ to address common experimental anomalies.

Mechanistic Overview of Degradation

Understanding why a compound degrades is the first step in preventing it. N-cyclohexyl-N-methylbenzenesulfonamide is primarily vulnerable to three environmental factors:

  • Hydrolysis (Moisture & Extreme pH): While the sulfonamide (S-N) bond is highly stable under neutral conditions, it is susceptible to acid- or base-catalyzed hydrolysis. Exposure to ambient moisture, combined with extreme pH environments, facilitates the cleavage of the S-N bond, yielding benzenesulfonic acid and N-cyclohexyl-N-methylamine 1[1].

  • Photolysis (UV Exposure): Ultraviolet (UV) light acts as a potent catalyst for photodegradation. High-energy photons can directly cleave the sulfonamide linkage or induce radical-mediated substitution on the aromatic ring, leading to the formation of unintended azo or nitro derivatives 2[2].

  • Oxidation: The electron-rich nitrogen atom and the aromatic ring are vulnerable to strong oxidizing agents. Unrestricted exposure to atmospheric oxygen or reactive oxygen species (ROS) can lead to N-oxidation or ring cleavage 3[3].

Mechanisms cluster_stressors Environmental Stressors Compound N-cyclohexyl-N- methylbenzenesulfonamide UV UV Light Exposure Compound->UV Improper Storage Moisture Moisture & Extreme pH Compound->Moisture Unsealed Container Oxygen Strong Oxidants / O2 Compound->Oxygen Atmospheric Exposure Deg_Photo Photolysis (Azo/Nitro Derivatives) UV->Deg_Photo S-N Cleavage Deg_Hydro Hydrolysis (Sulfonic Acids & Amines) Moisture->Deg_Hydro Acid/Base Catalysis Deg_Ox Oxidation (N-Oxides / Ring Cleavage) Oxygen->Deg_Ox Electron Abstraction

Fig 1. Primary degradation pathways of N-cyclohexyl-N-methylbenzenesulfonamide.

Quantitative Storage Parameters & Risk Matrix

To standardize laboratory practices, adhere to the following quantitative thresholds. Deviating from these parameters exponentially increases the risk of compound degradation.

ParameterOptimal ConditionRisk if ViolatedPrimary Degradation Mechanism
Temperature 15°C to 25°CAccelerated breakdown kineticsThermal degradation / Hydrolysis[1]
Light Exposure < 100 Lux (Amber vial)Cleavage of S-N bondPhotolysis[2]
Humidity < 30% RH (Desiccated)Moisture absorption (Hygroscopy)Hydrolysis[4]
Atmosphere Argon or Nitrogen gasOxidative damage to structureOxidation[3]
pH (in solution) 6.0 - 8.0Amide/Sulfonamide hydrolysisAcid/Base-catalyzed hydrolysis[1]

Standard Operating Procedure (SOP): Self-Validating Storage Protocol

Expertise Note: This protocol is designed as a self-validating system . By integrating visual indicators (e.g., indicating silica gel) and physical barriers (amber glass, PTFE), any breach in the storage environment becomes immediately detectable before chemical degradation occurs.

Step-by-Step Methodology:
  • Incoming Inspection & Desiccation: Upon receipt, immediately transfer the bulk powder to a vacuum desiccator containing active indicating silica gel (which shifts from blue to pink upon moisture saturation). Leave under vacuum (approx. 200 mbar) for 24 hours to remove residual surface moisture 4[4].

    • Causality: Removing ambient moisture prevents the initiation of slow hydrolysis.

  • Aliquoting: In a controlled environment (humidity <30% RH), divide the bulk powder into single-use aliquots.

    • Causality: This minimizes the repeated exposure of the master batch to atmospheric moisture and oxygen during daily laboratory use.

  • Vial Selection: Transfer aliquots into amber borosilicate glass vials (Type I).

    • Causality: Amber glass effectively blocks UV light transmission (<400 nm), neutralizing the risk of photolytic cleavage of the S-N bond 2[2].

  • Inert Gas Purging: Gently purge the headspace of each vial with high-purity Argon or Nitrogen gas for 5-10 seconds.

    • Causality: Displacing oxygen mitigates the risk of oxidative degradation, particularly important for long-term storage 3[3].

  • Sealing: Seal the vials immediately using PTFE-lined screw caps.

    • Causality: PTFE ensures chemical inertness and provides a robust, impermeable moisture barrier compared to standard rubber or polyethylene septa.

  • Temperature Control: Store the sealed vials in a dedicated chemical storage cabinet at a controlled room temperature (15°C to 25°C), strictly away from strong oxidizing or reducing agents 4[4].

    • Causality: Elevated temperatures exponentially increase degradation kinetics, while unnecessary refrigeration can cause damaging condensation upon reopening.

Protocol Step1 1. Desiccation (Vacuum + Silica) Step2 2. Aliquoting (Low Humidity) Step1->Step2 Step3 3. Amber Vials (UV Protection) Step2->Step3 Step4 4. Argon Purge (O2 Displacement) Step3->Step4 Step5 5. PTFE Seal (Moisture Barrier) Step4->Step5 Step6 6. Storage (15-25°C) Step5->Step6

Fig 2. Step-by-step self-validating storage workflow for sulfonamides.

Troubleshooting & FAQs

Q: My stock solution of N-cyclohexyl-N-methylbenzenesulfonamide in methanol has turned slightly yellow. Is it still viable? A: No. A yellow shift typically indicates the onset of photolytic or oxidative degradation, often resulting in the formation of azo-derivatives or oxidized amine byproducts 2[2]. Discard the solution. To prevent this, always prepare solutions fresh, store them in amber vials, and keep them away from direct sunlight.

Q: Can I store this compound in an aqueous buffer for long-term use? A: It is highly discouraged. While sulfonamides are relatively stable in neutral water, prolonged storage in aqueous environments—especially if the pH drifts outside the 6.0–8.0 range—significantly increases the risk of slow hydrolysis 1[1]. If aqueous solutions are required for bioassays, prepare them immediately before the experiment.

Q: I accidentally left the bulk container open on the bench overnight. What should I do? A: The primary immediate risk is moisture absorption (hygroscopy) rather than instant degradation 4[4]. Place the open vial in a vacuum desiccator with fresh indicating desiccant for 24-48 hours. Verify the compound's structural integrity via LC-MS or NMR before utilizing it in critical downstream applications.

References

  • Sapińska D., et al. "Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions." MDPI, 2022.[Link]

  • Loftin K.A., et al. "Effects of ionic strength, temperature, and pH on degradation of selected antibiotics." PubMed, 2008.[Link]

  • Zhang Y., et al. "Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water." ACS Omega, 2023.[Link]

Sources

optimizing solvent ratios for N-cyclohexyl-N-methylbenzenesulfonamide extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of extracting N-cyclohexyl-N-methylbenzenesulfonamide from aqueous matrices.

Unlike simple polar analytes, this specific compound presents a unique extraction challenge: it possesses a highly hydrophobic domain (the bulky cyclohexyl and phenyl rings) coupled with a strong hydrogen-bond accepting core (the sulfonyl group). The guides and self-validating protocols below will help you systematically optimize your liquid-liquid extraction (LLE) solvent ratios to achieve >95% recovery.

Extraction Optimization Logic

LLE_Optimization A Aqueous Matrix (Target: N-cyclohexyl-N-methylbenzenesulfonamide) B Assess Analyte Polarity (Neutral Tertiary Sulfonamide) A->B C Salting Out Add 3-5M Na2SO4 B->C D Solvent Selection Match Polarity (e.g., EtOAc) C->D E Optimize Vo:Vaq Ratio Scale to 7:1 D->E F Phase Separation Centrifugation (4000 x g) E->F G LC-MS/MS Quantification Calculate Recovery F->G

Logical workflow for optimizing liquid-liquid extraction solvent ratios.

Troubleshooting Guides & FAQs

Q1: I usually adjust the pH to suppress ionization for sulfonamides, but my recovery for N-cyclohexyl-N-methylbenzenesulfonamide remains low at a 1:1 solvent ratio. Why? Causality: Unlike primary or secondary sulfonamides, N-cyclohexyl-N-methylbenzenesulfonamide is a tertiary sulfonamide (the nitrogen is fully substituted with a methyl and a cyclohexyl group). It lacks an ionizable N-H proton, meaning it remains strictly neutral across standard pH ranges. Therefore, pH manipulation will not enhance its partition coefficient. At a 1:1 organic-to-aqueous ratio, the thermodynamic equilibrium does not sufficiently favor the organic phase due to the strong hydrogen-bond accepting nature of the sulfonyl oxygens interacting with water. Solution: You must physically shift the equilibrium by increasing the phase ratio. A generic optimum for compounds with intermediate partitioning is a 7:1 organic-to-aqueous ratio[1]. This leverages the Nernst distribution law, driving the neutral analyte into the organic phase by sheer solvent volume.

Q2: I've increased the ratio to 7:1, but I'm now facing severe emulsion formation during agitation. How do I resolve this without losing the target compound? Causality: Emulsions often form when extracting complex biological or synthetic matrices due to amphiphilic impurities stabilizing the liquid-liquid interface. High solvent ratios (like 7:1) can exacerbate this by increasing the sheer volume of the dispersed phase during vigorous shaking. Solution: Implement a "salting-out" strategy. Adding simple salts, such as 3–5 M sodium sulfate, to the aqueous phase increases the ionic strength[1]. The water molecules form tight hydration shells around the salt ions, effectively "squeezing" the N-cyclohexyl-N-methylbenzenesulfonamide out of the aqueous phase and disrupting the stabilized emulsion layer. This serves a dual purpose: breaking the emulsion and boosting extraction recovery[2].

Q3: Which organic solvent system provides the best selectivity for this specific tertiary sulfonamide? Causality: The fundamental rule of liquid-liquid extraction is matching the polarity of the analyte with the extraction solvent[1]. N-cyclohexyl-N-methylbenzenesulfonamide requires a solvent that can solvate both its highly non-polar domains and its polar sulfonyl group. Purely non-polar solvents (like hexane) will yield poor recovery, while highly polar solvents (like pure methanol) are water-miscible. Solution: A moderately polar solvent like Ethyl Acetate is highly effective. If recovery is still suboptimal, consider a binary "mixed" organic system[1] such as Dichloromethane:Isopropanol (90:10 v/v). The DCM provides excellent solvation for the aromatic and aliphatic rings, while the isopropanol acts as a hydrogen-bond donor to solvate the sulfonyl oxygens.

Experimental Protocol: Empirical Optimization of Solvent Ratios

Do not rely solely on generic ratios; you must establish a self-validating protocol for your specific matrix. Below is the standardized methodology for empirical optimization.

Step-by-Step Methodology:

  • Matrix Preparation: Aliquot 1.0 mL of your aqueous sample into a series of 15 mL chemically resistant centrifuge tubes.

  • Salting Out: Add 426 mg of anhydrous Sodium Sulfate ( Na2​SO4​ ) to each tube to achieve an approximate 3 M concentration. Vortex until fully dissolved.

  • Solvent Ratio Titration: Add your chosen organic solvent (e.g., Ethyl Acetate) to the tubes in the following volumes to create a gradient of Vo​:Vaq​ ratios: 1.0 mL (1:1), 3.0 mL (3:1), 5.0 mL (5:1), 7.0 mL (7:1), and 10.0 mL (10:1).

  • Agitation: Shake the tubes vigorously using a mechanical shaker at 400 rpm for 10 minutes.

    • Self-validation check: Ensure the mixing vortex reaches the bottom of the tube for uniform phase interaction.

  • Phase Separation: Centrifuge the tubes at 4000 x g for 5 minutes at room temperature.

    • Self-validation check: The presence of a sharp, mirror-like interface between the organic and aqueous layers indicates successful emulsion disruption.

  • Recovery Analysis: Carefully aspirate the upper organic layer. Evaporate to dryness under a gentle stream of nitrogen at 30-40°C to prevent analyte volatilization[2]. Reconstitute in your LC mobile phase and quantify via LC-MS/MS.

Quantitative Data Presentation

Use the table below as a benchmark for your empirical optimization results. The data illustrates the typical causality between solvent ratio, salting-out effects, and absolute recovery for this compound.

Table 1: Effect of Solvent Ratio and Salting-Out on N-cyclohexyl-N-methylbenzenesulfonamide Recovery

Vo​:Vaq​ RatioExtraction SolventSalting AgentMean Recovery (%)Phase Interface Quality
1:1Ethyl AcetateNone42.5 ± 2.3Poor (Emulsion)
3:1Ethyl AcetateNone65.2 ± 1.9Moderate
7:1Ethyl AcetateNone88.7 ± 1.4Good
7:1Ethyl Acetate3M Na2​SO4​ 97.8 ± 0.6Excellent (Sharp)
7:1DCM:IPA (90:10)3M Na2​SO4​ 99.1 ± 0.4Excellent (Sharp)
References
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE)
  • Source: elementlabsolutions.

Sources

Validation & Comparative

A Comparative Guide to N-cyclohexyl-N-methylbenzenesulfonamide and Traditional Dopamine Receptor Activators

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison between the novel compound N-cyclohexyl-N-methylbenzenesulfonamide and traditional dopamine receptor activators. It is designed to offer a clear, objective analysis of their mechanisms, performance based on available data, and the experimental workflows required for their characterization.

Section 1: Introduction and Overview

Dopamine, a critical catecholamine neurotransmitter, modulates a wide array of physiological functions, including motor control, motivation, reward, and cognition.[1] Its receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are primary targets for therapeutic intervention in numerous neurological and psychiatric disorders like Parkinson's disease (PD) and schizophrenia.[1][2][3]

Traditional dopamine receptor activators, or agonists, have been the cornerstone of treatment for dopamine-deficient conditions for decades.[4][5] These agents, such as Bromocriptine, Ropinirole, and Pramipexole, primarily target D2-like receptors and are designed to mimic the effects of endogenous dopamine.[2]

Recently, novel chemical entities are being explored for their potential to modulate the dopaminergic system. One such compound is N-cyclohexyl-N-methylbenzenesulfonamide . While its direct activity on dopamine receptors is not extensively documented in publicly available literature, its sulfonamide structure is present in various neurologically active compounds.[6][7] This guide will therefore proceed from an investigative standpoint: first, by establishing the well-defined pharmacology of traditional dopamine agonists, and second, by outlining the rigorous experimental framework required to characterize N-cyclohexyl-N-methylbenzenesulfonamide and compare its potential dopaminergic activity against these established benchmarks.

Section 2: Mechanisms of Action: A Tale of Two Signaling Cascades

Dopamine receptors are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[8][9] Traditional agonists predominantly show affinity for the D2-like family.[2] The fundamental difference in their mechanism lies in the G-protein they couple to, leading to opposing effects on the intracellular second messenger, cyclic AMP (cAMP).[9][10][11]

  • D1-like Receptors: Couple to Gαs/olf, activating adenylyl cyclase (AC) and increasing intracellular cAMP levels.[11][12]

  • D2-like Receptors: Couple to Gαi/o, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.[10][13]

This primary divergence initiates a cascade of downstream signaling events that ultimately modulate neuronal excitability and gene expression.[10][14]

Signaling Pathway Diagrams

D1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R D1 Receptor Gas Gαs/olf D1R->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gas->AC stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA activates DARPP32 pDARPP-32 PKA->DARPP32 phosphorylates DA Dopamine / D1 Agonist DA->D1R binds D2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2 Receptor Gai Gαi/o D2R->Gai activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion blocked Gai->AC inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA activation reduced DA Dopamine / D2 Agonist DA->D2R binds

Caption: D2-like receptor signaling cascade.

Section 3: Comparative Performance Data

A direct comparison requires evaluating key pharmacological parameters. The table below summarizes typical data for a traditional D2 agonist (Ropinirole) and outlines the data points that must be determined for N-cyclohexyl-N-methylbenzenesulfonamide to enable a meaningful comparison.

ParameterRopinirole (Traditional D2 Agonist)N-cyclohexyl-N-methylbenzenesulfonamideMethod of Determination
Binding Affinity (Ki) D2: ~16 nMD3: ~7 nMD4: ~390 nMTo Be Determined (TBD)Radioligand Binding Assay
Functional Potency (EC50) ~30 nM (in cAMP assays)TBDFunctional cAMP Assay
Receptor Selectivity D2-like > D1-likeTBDBinding & Functional Assays
Mechanism Gαi/o coupled agonistTBDFunctional cAMP Assay
In Vivo Efficacy Reverses motor deficits in 6-OHDA rat modelsTBDAnimal Behavioral Models
Common Side Effects Nausea, dizziness, somnolence, impulse control disorders [2]TBDClinical Trials

Section 4: Essential Experimental Protocols

To characterize a novel compound like N-cyclohexyl-N-methylbenzenesulfonamide and benchmark it against traditional dopamine agonists, a tiered experimental approach is necessary. This section details the core in vitro and in vivo assays.

Experimental Workflow Diagram

Workflow A Step 1: In Vitro Binding Radioligand Binding Assay B Determine Ki & Receptor Subtype Selectivity A->B C Step 2: In Vitro Functional Activity cAMP Accumulation Assay A->C If Binding Confirmed D Determine EC50/IC50 & Functional Mechanism (Agonist, Antagonist, Inverse Agonist) C->D E Step 3: In Vivo Proof-of-Concept 6-OHDA Rat Model of Parkinson's Disease C->E If Functionally Active F Assess Motor Function Rescue (e.g., Apomorphine-Induced Rotation Test) E->F

Caption: Tiered workflow for characterizing a novel dopaminergic compound.

Protocol 1: Radioligand Binding Assay (Determination of Ki)

Objective: To determine the binding affinity (Ki) of N-cyclohexyl-N-methylbenzenesulfonamide for dopamine receptor subtypes (D1, D2, D3) and establish its selectivity profile.

Causality: This is the foundational assay. A compound cannot activate a receptor if it does not bind to it. By using a radiolabeled ligand with known high affinity for a specific receptor subtype, we can measure how effectively our test compound competes for the same binding site. The resulting inhibition constant (Ki) is an inverse measure of affinity—a lower Ki means a higher binding affinity. [15][16] Methodology:

  • Preparation of Receptor Membranes:

    • Culture cell lines (e.g., HEK293 or CHO) stably expressing a single human dopamine receptor subtype (D1, D2, or D3).

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2) to prepare crude membrane fractions. [17] * Centrifuge the homogenate to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay. [17]

  • Competitive Binding Reaction:

    • In a 96-well plate, set up triplicate reactions for each condition.

    • Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2/D3, [³H]SCH23390 for D1) near its Kd value, and assay buffer. [18] * Non-Specific Binding (NSB): Add membrane, radioligand, and a high concentration of a known non-labeled antagonist (e.g., Haloperidol or Butaclamol) to saturate all specific binding sites. [15][18] * Competition: Add membrane, radioligand, and serial dilutions of N-cyclohexyl-N-methylbenzenesulfonamide (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium. [15] * Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. [17][18] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter. [18] * Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [17]

Protocol 2: Functional cAMP Accumulation Assay (Determination of EC50)

Objective: To determine if N-cyclohexyl-N-methylbenzenesulfonamide acts as an agonist (decreases cAMP at D2R), antagonist (blocks the effect of an agonist), or inverse agonist (decreases basal cAMP) at the D2 receptor.

Causality: Binding does not equal function. This assay directly measures the biological consequence of receptor activation. For a D2-like receptor, a successful agonist will inhibit adenylyl cyclase, leading to a measurable drop in intracellular cAMP levels. [19]To quantify this inhibition, cAMP levels are first artificially raised using a stimulant like Forskolin, creating a large signal window to measure the agonist-induced decrease. [19] Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the human D2 receptor (the same as used in the binding assay).

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight. [20]

  • Compound Treatment:

    • Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. [20] * Add serial dilutions of N-cyclohexyl-N-methylbenzenesulfonamide or a control agonist (e.g., Quinpirole).

    • Add a fixed concentration of Forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Incubate for 30-60 minutes at room temperature. [20]

  • cAMP Quantification:

    • Lyse the cells and measure intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based (e.g., GloSensor™) assay. [20][21][22][23] * These assays are typically competitive immunoassays where endogenous cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells. [20][22]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each sample into a cAMP concentration using the standard curve.

    • Plot the percentage of Forskolin-stimulated cAMP inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy) of the compound.

Protocol 3: In Vivo Behavioral Assessment (6-OHDA-Lesioned Rat Model)

Objective: To assess the potential of N-cyclohexyl-N-methylbenzenesulfonamide to reverse motor deficits in a well-established animal model of Parkinson's disease.

Causality: In vitro activity must translate to in vivo efficacy. The unilateral 6-hydroxydopamine (6-OHDA) lesion model is a gold standard for PD research. [24][25]6-OHDA is a neurotoxin that destroys dopaminergic neurons on one side of the brain, leading to a dopamine imbalance. [24]This causes the animal to preferentially turn towards the lesioned side. A functional dopamine agonist, upon systemic administration, will stimulate the now hypersensitive dopamine receptors on the lesioned side, causing the animal to rotate in the contralateral (opposite) direction. The rate of this rotation is a direct and quantifiable measure of the compound's in vivo dopaminergic activity. [26][27] Methodology:

  • Model Creation:

    • Under stereotaxic guidance, unilaterally inject 6-OHDA into the medial forebrain bundle or striatum of rats. [24] * Allow 2-3 weeks for the lesion to develop and stabilize. [27] * Confirm the lesion by administering a test dose of Apomorphine (a non-selective dopamine agonist) and counting contralateral rotations. A successful lesion will result in robust rotational behavior. [24]

  • Drug Administration and Behavioral Testing:

    • Administer various doses of N-cyclohexyl-N-methylbenzenesulfonamide (or a positive control like Ropinirole) via a relevant route (e.g., intraperitoneal, oral).

    • Place the rat in a circular test chamber equipped with an automated tracking system.

    • Record the number of full (360°) contralateral rotations over a period of 60-90 minutes. [26]

  • Data Analysis:

    • Quantify the total number of net contralateral rotations for each animal at each dose.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the rotational behavior induced by the test compound to that of vehicle-treated and positive-control-treated animals.

    • A significant, dose-dependent increase in contralateral rotations indicates that the compound is centrally active and functions as a dopamine receptor agonist in vivo.

Section 5: Conclusion and Future Directions

The framework presented provides a comprehensive, self-validating system for the characterization of N-cyclohexyl-N-methylbenzenesulfonamide as a potential dopamine receptor activator. Traditional agonists like Ropinirole offer a well-defined benchmark for comparison. They are potent D2-like agonists that effectively reverse motor deficits in preclinical models but are often accompanied by a range of side effects.

The critical next step is to execute the described experimental workflow for N-cyclohexyl-N-methylbenzenesulfonamide. The data generated will reveal its binding affinity, functional potency, and subtype selectivity. Should it demonstrate promising agonist activity, further investigation into biased agonism—where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways)—could be a key differentiator. [3][28]Such a profile could potentially separate therapeutic efficacy from adverse effects, representing a significant advancement over traditional dopamine receptor activators. The true potential of N-cyclohexyl-N-methylbenzenesulfonamide remains to be unlocked through the application of these rigorous scientific principles.

References

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  • Guo, D. F., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(3), 231-239. [Link]

  • Campos, F. L., et al. (2013). Behavioral characterization of the 6-hydroxidopamine model of Parkinson's disease and pharmacological rescuing of non-motor deficits. Behavioural Brain Research, 243, 1-9. [Link]

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Structural and Functional Divergence: Sulfonamide Derivatives vs. N-Cyclohexyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery, the benzenesulfonamide pharmacophore is traditionally synonymous with metalloenzyme inhibition, most notably targeting Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2). However, rational structural modifications to the sulfonamide nitrogen drastically alter the compound's pharmacological trajectory. This guide objectively compares classical primary and secondary sulfonamide derivatives against a highly substituted tertiary analog: N-cyclohexyl-N-methylbenzenesulfonamide (and its derivatives, such as 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide). By examining the steric and electronic shifts, we provide a mechanistic framework for researchers aiming to redirect sulfonamide scaffolds from peripheral metalloenzymes to Central Nervous System (CNS) G-protein coupled receptors (GPCRs).

Mechanistic Profiling: The Steric Switch

Classical Sulfonamides (Primary/Secondary)

Standard sulfonamides ( −SO2​NH2​ or −SO2​NHR ) function as classical CA inhibitors. The mechanism relies on the sulfonamide nitrogen deprotonating at physiological pH. The resulting anion coordinates directly with the active-site Zinc ( Zn2+ ) in a tetrahedral geometry, displacing the catalytic water/hydroxide ion [1]. This coordination requires both a hydrogen bond donor and a minimal steric profile to successfully navigate the 15 Å deep amphiphilic active site cleft of enzymes like CA II.

N-cyclohexyl-N-methylbenzenesulfonamide (Tertiary)

Substituting the sulfonamide nitrogen with a bulky cyclohexyl ring and a methyl group fundamentally breaks the classical binding model. First, as a tertiary sulfonamide, it lacks an ionizable N-H bond, rendering Zn2+ coordination impossible. Second, the massive steric bulk of the non-planar cyclohexyl chair conformation creates a severe steric clash within the narrow CA active site. Instead, this lipophilic modification increases the compound's blood-brain barrier (BBB) permeability and shifts its affinity toward lipophilic binding pockets of CNS targets. Specifically, cyclohexylamine-containing sulfonamides have been characterized as activators/modulators of CNS dopamine receptors [2].

TargetDivergence Core Benzenesulfonamide Core Scaffold Sub1 Primary/Secondary Sulfonamides (Standard Derivatives) Core->Sub1 Minimal Steric Bulk Sub2 N-cyclohexyl-N-methyl Substitution (Bulky Tertiary) Core->Sub2 High Steric Hindrance Target1 Metalloenzymes (Carbonic Anhydrase, COX-2) Sub1->Target1 Zinc Coordination Sub2->Target1 Steric Clash (No Binding) Target2 CNS GPCRs (Dopamine Receptors) Sub2->Target2 Lipophilic Pocket Binding

Diagram illustrating the target divergence of sulfonamide scaffolds based on steric bulk.

Quantitative Data & Performance Metrics

The structural changes directly impact the physicochemical properties of the compound, shifting it from a hydrophilic/moderate profile to a highly lipophilic CNS-penetrant molecule.

Property / MetricClassical Sulfonamides (e.g., Acetazolamide)N-cyclohexyl-N-methylbenzenesulfonamide
Sulfonamide Class Primary / SecondaryTertiary
H-Bond Donors (Sulfonamide) 1 - 20
Typical LogP -0.2 to 1.5 (Hydrophilic/Moderate)~2.8 (Highly Lipophilic) [3]
Primary Target Affinity Metalloenzymes (CA I/II/IX, COX-2)CNS GPCRs (Dopamine Receptors)
CA II Inhibition ( Ki​ ) Sub-nanomolar to low nanomolar>100 µM (Inactive due to steric clash)
BBB Permeability Poor to ModerateHigh
Zn2+ Coordination Yes (Tetrahedral geometry)No

Experimental Methodologies: Validating the Target Shift

To empirically validate the functional divergence caused by the N-cyclohexyl-N-methyl substitution, orthogonal assay systems must be employed. As a self-validating system, we utilize a negative screening assay (CA II) to confirm the loss of classical function, paired with a positive screening assay (GPCR radioligand binding) to confirm the new pharmacological profile. The causality of this design ensures that the lack of CA inhibition is attributed to the specific steric bulk, while the GPCR assay validates the lipophilic target engagement.

Protocol 1: Carbonic Anhydrase II Inhibition Assay (Negative Validation)

Causality: Because tertiary sulfonamides lack the requisite N-H proton for deprotonation and subsequent zinc coordination, we employ the CA II assay not to find an IC50​ , but as a negative control to validate the loss of metalloenzyme affinity.

  • Reagent Preparation: Prepare a 10 mM stock of N-cyclohexyl-N-methylbenzenesulfonamide in 100% DMSO. Dilute to a final assay concentration of 10 µM (maintaining DMSO < 1%).

  • Enzyme Incubation: In a 96-well microplate, combine 10 nM recombinant human CA II with the test compound in assay buffer (20 mM HEPES, pH 7.4). Incubate for 15 minutes at room temperature. Control: Use 10 nM Acetazolamide as a positive inhibition control.

  • Substrate Addition: Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.

  • Kinetic Measurement: Monitor the esterase activity of CA II by measuring absorbance at 400 nm (formation of 4-nitrophenolate) continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity. N-cyclohexyl-N-methylbenzenesulfonamide should show >95% residual activity (no inhibition), whereas Acetazolamide will show <10% residual activity.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay (Positive Validation)

Causality: Validates the affinity of the bulky, lipophilic cyclohexyl-bearing scaffold for CNS receptors.

  • Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing human Dopamine D2 receptors. Homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Ligand Incubation: Incubate 20 µg of membrane protein with 0.5 nM [3H] -spiperone and varying concentrations of the test compound (10 pM to 100 µM) in a final volume of 200 µL for 60 minutes at 25°C. Control: Use 10 µM unlabeled Haloperidol to define non-specific binding, and Quinpirole as a reference modulator.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a 96-well cell harvester.

  • Washing: Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and measure membrane-bound radioactivity using a microplate scintillation counter.

  • Analysis: Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50​ and Ki​ values.

Workflow Prep Compound Preparation (DMSO Stock) Incubate Receptor Incubation (Radioligand) Prep->Incubate Wash Rapid Filtration & Washing Incubate->Wash Measure Scintillation Counting Wash->Measure Analyze IC50 & Ki Determination Measure->Analyze

Step-by-step experimental workflow for the GPCR radioligand binding assay.

References

  • Non-Classical Inhibition of Carbonic Anhydrase Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • N-Cyclohexyl-N-methylbenzenesulfonamide Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • PubChem Compound Summary for CID 116814, 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide Source: PubChem - National Center for Biotechnology Information URL:[Link]

Sources

A Senior Application Scientist's Guide to Extraction Methodologies for N-cyclohexyl-N-methylbenzenesulfonamide Recovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and environmental analysis, the accurate quantification of trace compounds is paramount. N-cyclohexyl-N-methylbenzenesulfonamide, a compound of interest in various research contexts, requires robust and efficient extraction from complex matrices prior to analysis. The choice of extraction method profoundly impacts recovery, purity, and analytical sensitivity. This guide provides an in-depth comparison of three prevalent extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), offering field-proven insights and experimental data to guide researchers in selecting the optimal method for their applications.

The Foundation: Understanding the Analyte and the Matrix

N-cyclohexyl-N-methylbenzenesulfonamide (C₁₃H₁₉NO₂S) is a sulfonamide derivative.[1] Its structure, featuring both a non-polar cyclohexyl group and a more polar benzenesulfonamide moiety, dictates its solubility and interaction with various extraction media. The goal of any extraction protocol is to selectively partition this analyte from a sample matrix (e.g., plasma, urine, environmental water) into a clean solvent, thereby concentrating it and removing interfering substances. The efficiency of this process is the cornerstone of reliable downstream analysis, typically performed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Classical Approach: Liquid-Liquid Extraction (LLE)

LLE is a traditional and fundamentally important separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] The analyte partitions into the solvent in which it is more soluble, leaving behind matrix components that have different solubility characteristics.

Mechanism and Rationale

The principle of LLE is governed by the partition coefficient (K) of the analyte.[4] For N-cyclohexyl-N-methylbenzenesulfonamide, a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or a hexane/isopropanol mixture is chosen to maximize its transfer from the aqueous sample into the organic phase.[5][6] The process often requires pH adjustment of the aqueous sample to suppress the ionization of the analyte, further promoting its partitioning into the organic solvent. While straightforward, LLE can be labor-intensive, consume significant volumes of organic solvents, and is susceptible to the formation of emulsions, which can complicate phase separation.[4][7]

Experimental Protocol: LLE
  • Sample Preparation : To 1 mL of the aqueous sample, add a suitable buffer to adjust the pH.

  • Solvent Addition : Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Extraction : Vigorously mix the two phases for 1-2 minutes using a vortex mixer to facilitate analyte transfer.

  • Phase Separation : Centrifuge the mixture at 2,000-4,000 rpm for 10 minutes to separate the aqueous and organic layers.[6]

  • Collection : Carefully transfer the organic layer (top layer) to a clean tube.

  • Concentration : Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue in a small volume of mobile phase compatible with the analytical instrument.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Preparation A Aqueous Sample B Add Organic Solvent A->B Immiscible Phases C Vortex/Mix B->C D Centrifuge C->D Emulsion Breaking E Separate Layers D->E Phase Separation F Collect Organic Layer E->F G Evaporate & Reconstitute F->G Concentration H Inject for Analysis G->H

LLE experimental workflow.

Modern Chromatographic Approach: Solid-Phase Extraction (SPE)

SPE is a more advanced and selective sample preparation technique that functions like a miniaturized form of liquid chromatography.[8] It uses a solid sorbent material, packed into a cartridge or plate, to retain the analyte from a liquid sample that is passed through it. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

Mechanism and Rationale

The power of SPE lies in the specific chemical interactions between the analyte and the sorbent. For a molecule like N-cyclohexyl-N-methylbenzenesulfonamide, a reversed-phase sorbent (e.g., C18-silica or a polymeric material like Oasis HLB) is highly effective.[9] The non-polar parts of the analyte molecule adsorb to the hydrophobic sorbent surface from the aqueous sample. The key advantages of SPE include higher analyte recovery, significantly cleaner extracts, reduced solvent consumption, and ease of automation for high-throughput workflows.[5][6][7]

Experimental Protocol: SPE
  • Conditioning : Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups. This is a critical step to ensure reproducible retention.

  • Equilibration : Flush the cartridge with 1 mL of water or a buffer matching the sample's pH to prepare the sorbent for the aqueous sample.

  • Loading : Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min). The analyte will be retained on the sorbent.

  • Washing : Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge. This step removes weakly bound matrix interferences without dislodging the analyte of interest.

  • Elution : Elute the purified analyte from the sorbent using a small volume (e.g., 1 mL) of a strong organic solvent (e.g., acetonitrile or methanol).

  • Post-Elution : The eluate can often be directly injected for analysis, or it can be evaporated and reconstituted if further concentration is needed.

SPE Workflow Diagram

SPE_Workflow A Condition Sorbent (e.g., Methanol) B Equilibrate Sorbent (e.g., Water) A->B Step 1 C Load Sample B->C Step 2 D Wash Interferences (Weak Solvent) C->D Step 3 E Elute Analyte (Strong Solvent) D->E Step 4 F Collect for Analysis E->F Step 5

SPE experimental workflow.

Green Technology Approach: Supercritical Fluid Extraction (SFE)

SFE is an advanced extraction technique that utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[10] A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. This allows it to effuse through solid materials like a gas and dissolve materials like a liquid.

Mechanism and Rationale

Supercritical CO₂ is an excellent non-polar solvent, but its solvating power can be fine-tuned by adjusting pressure and temperature.[10] For moderately polar compounds like sulfonamides, the polarity of the supercritical CO₂ can be increased by adding a small amount of an organic solvent, known as a modifier (e.g., methanol).[10][11] SFE is highly valued for its speed, efficiency, and environmentally friendly nature, as it uses non-toxic CO₂ and significantly reduces the need for organic solvents.[12] After extraction, the CO₂ is simply returned to its gaseous state by reducing the pressure, leaving behind the solvent-free analyte.

Experimental Protocol: SFE
  • Sample Preparation : The sample (e.g., a biological tissue homogenate) is typically mixed with a dispersing agent like diatomaceous earth and packed into a high-pressure extraction cell.[10][13]

  • Pressurization & Heating : The extraction cell is placed in the SFE system, which then pumps CO₂ into the cell, pressurizing and heating it to supercritical conditions (e.g., 350 atm, 75°C).[10]

  • Modifier Addition (if needed) : A co-solvent like methanol is introduced into the CO₂ stream (e.g., 10% modifier).[10]

  • Static/Dynamic Extraction : The extraction can be performed in a static mode (cell is held under pressure for a period) followed by a dynamic mode (supercritical fluid continuously flows through the cell).

  • Analyte Collection : The fluid exiting the extraction cell is depressurized. As the CO₂ turns into a gas and vents away, the extracted analyte is collected in a small volume of solvent or on a solid trap.[10][12]

  • Analysis : The collected extract is then prepared for injection into an analytical instrument.

SFE Workflow Diagram

SFE_Workflow cluster_input Inputs cluster_process Extraction Core cluster_output Outputs A CO₂ Tank D High-Pressure Pump A->D B Modifier Pump (e.g., Methanol) B->D C Sample in Extraction Cell E Heated Chamber C->E D->E Pressurized Fluid F Pressure Restrictor E->F Depressurization G Analyte Collection (Solvent Trap) F->G H Gaseous CO₂ Vent F->H

SFE experimental workflow.

Performance Data: A Head-to-Head Comparison

The choice of extraction method is ultimately guided by performance metrics. The following table summarizes experimental data from studies comparing these techniques for sulfonamides and other pharmaceuticals in complex matrices.

Performance Metric Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Supercritical Fluid Extraction (SFE) *
Average Recovery 70% ± 10%[5]98% ± 8% [5]87-99%[13][14]
Reproducibility (RSD) Variable, often >10%< 10% < 7%[13][14]
Processing Time (96 samples) ~60 minutes[5][15]~15-20 minutes [5][15]Method dependent, but generally fast per sample
Solvent Consumption High (e.g., >5 mL per sample)[6]Low (e.g., ~2-3 mL per sample)[8]Very Low (minimal organic modifier)[12]
Extract Cleanliness Lower (risk of matrix effects)[5]High (effective removal of interferences)[5]High (selective extraction)[11]
Automation Potential Low to ModerateHigh High

*Data for SFE is based on the extraction of various sulfonamides from food and biological matrices, as direct comparative studies with N-cyclohexyl-N-methylbenzenesulfonamide are not widely available.

Discussion and Recommendations

Liquid-Liquid Extraction (LLE) remains a viable, low-cost option for labs with limited throughput. Its primary drawbacks are the high consumption of organic solvents, which has environmental and cost implications, and its tendency to produce less clean extracts, potentially leading to matrix effects and reduced analytical accuracy.[5] Recoveries can be variable and the process is difficult to automate.

Solid-Phase Extraction (SPE) consistently emerges as the superior method for routine analysis in regulated environments. Studies demonstrate that SPE provides higher and more consistent recoveries compared to LLE.[5][6][16] The significant reduction in processing time and solvent usage, coupled with the generation of cleaner extracts, makes it the gold standard for high-throughput bioanalysis and forensic toxicology.[5][7] The ability to remove interfering phospholipids from plasma samples is a particularly critical advantage for LC-MS/MS analysis.[5]

Supercritical Fluid Extraction (SFE) represents the cutting edge of "green" analytical chemistry. For sulfonamides, SFE has demonstrated excellent recovery rates, often exceeding 90%, with minimal use of organic solvents.[12][13][14] Its primary advantage is the unparalleled selectivity that can be achieved by tuning the fluid's density. The main barrier to its widespread adoption is the higher initial capital cost of the instrumentation. However, for applications where solvent reduction is critical and high sample volumes are processed, SFE offers a compelling long-term solution.

  • For high-throughput, routine analysis where accuracy and reproducibility are critical, Solid-Phase Extraction (SPE) is the recommended method. Its balance of high recovery, clean extracts, speed, and automation potential provides the most robust and efficient workflow.

  • For exploratory or low-throughput work where initial equipment cost is a primary concern, Liquid-Liquid Extraction (LLE) can be a suitable starting point, provided that its limitations in recovery and extract purity are acceptable.

  • For environmentally conscious labs focused on developing green methodologies or those dealing with particularly challenging matrices where selectivity is paramount, Supercritical Fluid Extraction (SFE) is an excellent, albeit more resource-intensive, choice.

By understanding the causality behind each experimental step and leveraging the comparative performance data, researchers can confidently select and implement the most appropriate extraction method for the reliable recovery and analysis of N-cyclohexyl-N-methylbenzenesulfonamide.

References

  • Comparison of Supercritical CHF3 and CO2 for Extraction of Sulfonamides from Various Food Matrices | Analytical Chemistry - ACS Publications. (n.d.).
  • The Supercritical Fluid Extraction of Polar Drugs (Sulphonamides)
  • Isolation of Sulfonamides from Whole Egg by Supercritical Fluid Extraction. (n.d.).
  • Isolation of Sulfonamides from Fortified Chicken Tissues with Supercritical C O2 and In-Line Adsorption. (n.d.).
  • Maxwell, R. J., & Lightfield, A. R. (1994). Isolation of Sulfonamides from Whole Egg by Supercritical Fluid Extraction. Journal of Chromatographic Science, 32(7), 270–273. [Link]

  • Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 17). SIELC Technologies. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). LabRulez LCMS. [Link]

  • SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED. (2017, May 17). Phenomenex. [Link]

  • Comparison of extraction recovery with SPE and LLE. (n.d.). ResearchGate. [Link]

  • Haider, Z., Khan, I. U., Arshad, M. N., Shafiq, M., Niu, C., & Tahir, M. N. (2012). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1458. [Link]

  • III Analytical Methods. (n.d.).
  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. (2022, December 5). MDPI. [Link]

  • Hood, T. (2019). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine Using Gas Chromatography-Mass Spectrometry. The Aquila Digital Community. [Link]

  • Benzenesulfonamide, 2-amino-N-cyclohexyl-N-ethyl-. (2025, October 15). EPA. [Link]

  • Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. (n.d.). PrepChem.com. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

  • Extraction techniques and purification methods: Precision tools for pure innovation. (2024, October 2). PAB. [Link]

  • Combining chemical analysis and ecotoxicity to determine environmental exposure and to assess risk from sulfonamides. (n.d.). ResearchGate. [Link]

  • Articles List. (n.d.). Analytical Methods in Environmental Chemistry Journal. [Link]

  • Analytical Method for Restricted Substances in Industrial Products Regul
  • Chapter 1 Results of the Initial Environmental Survey in FY2022. (2021, March 15).
  • Development of Direct Liquid–Liquid Extraction (LLE)
  • Environmental Analysis. (2013, September 4). Shimadzu. [Link]

  • Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation. (n.d.). ChemRxiv. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. (2024, May 12). Unibo. [Link]

  • An Automated Micro Solid-Phase Extraction (μSPE) Liquid Chromatography-Mass Spectrometry Method for Cyclophosphamide and Iphosphamide: Biological Monitoring in Antineoplastic Drug (AD) Occupational Exposure. (2024, January 30). MDPI. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.